4-ethyl-N-phenylbenzenesulfonamide
Description
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Structure
3D Structure
Properties
CAS No. |
64329-90-4 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-ethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-2-12-8-10-14(11-9-12)18(16,17)15-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |
InChI Key |
VCSDJJRLCXPKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Computational Chemistry and in Silico Studies of 4 Ethyl N Phenylbenzenesulfonamide and Analogues
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand to the active site of a protein.
Prediction of Binding Modes with Enzyme Active Sites
The benzenesulfonamide (B165840) scaffold is a key feature in a variety of enzyme inhibitors. Molecular docking studies have been instrumental in elucidating the binding interactions of benzenesulfonamide-containing compounds with several key enzyme targets.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. nih.govresearchgate.net Molecular docking studies of various sulfonamide derivatives have been performed to understand their binding to DHFR. nih.govwestmont.edu For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives into the DHFR active site has provided insights for designing more potent inhibitors. nih.gov The interactions of these ligands within the active site, including hydrophobic contacts and hydrogen bonding, are critical for their inhibitory activity. nih.govnih.gov
Carbonic Anhydrase IX (CA IX): Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of tumors, making it a significant target for cancer therapy. nih.govmdpi.com A number of studies have focused on designing and docking benzenesulfonamide derivatives as inhibitors of CA IX. nih.govmdpi.comnih.govnih.gov These studies have consistently shown that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark of classical CA inhibitors. nih.govmdpi.comsemanticscholar.org Molecular docking has been used to predict the binding modes of novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides and thiazolidinone-benzenesulfonamide compounds with CA IX, revealing key interactions that contribute to their inhibitory potency. nih.govmdpi.com
KSHV Thymidylate Synthase: Kaposi's sarcoma-associated herpesvirus (KSHV) thymidylate synthase (kTS) is an essential enzyme for viral replication and a target for antiviral drugs. nih.govplos.org Structural analysis and docking studies of kTS with inhibitors like raltitrexed (B1684501) have provided a basis for designing new drugs targeting this viral enzyme. nih.govplos.org Although direct docking studies of 4-ethyl-N-phenylbenzenesulfonamide with kTS are not extensively reported, the general principles of ligand binding to thymidylate synthase can be inferred from studies on related enzymes and inhibitors. nih.govnih.gov
Ligand-Protein Interaction Analysis with Receptors
Beyond enzyme inhibition, the interaction of benzenesulfonamide analogues with various receptors has been investigated using computational methods.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): These receptors are ligand-gated ion channels involved in various neurological processes. nih.govnih.gov The acetylcholine binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, is often used as a surrogate for studying ligand interactions. nih.gov In situ click chemistry combined with crystallographic studies has been used to identify novel ligands for nAChRs, providing detailed information on their binding poses and molecular interactions. nih.gov
Calcium Channels: While specific docking studies of this compound with calcium channels are not prominently featured in the search results, the broader class of sulfonamides has been investigated for their effects on ion channels. The general principles of ligand-receptor interactions, such as electrostatic and van der Waals forces, would govern the binding to these transmembrane proteins.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, geometry, and reactivity of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. epstem.netnih.gov Studies on related sulfonamide-containing compounds have utilized DFT to predict molecular geometries and compare them with experimental data from X-ray crystallography. researchgate.net These calculations also provide insights into the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. epstem.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding in molecules. researchgate.netyoutube.comnih.govsphinxsai.com NBO analysis provides a localized picture of chemical bonds and lone pairs, and it can quantify the delocalization of electron density from a filled Lewis-type orbital to an empty non-Lewis-type orbital. sphinxsai.comwisc.edu This analysis reveals stabilizing interactions within the molecule, such as intramolecular charge transfer, which can influence the molecule's conformation and reactivity. nih.gov For example, in a study of ethyl 4-nitrophenylacetate, NBO analysis confirmed the occurrence of intramolecular charge transfer. nih.gov
Table 1: Key Computational Findings for Benzenesulfonamide Analogues
| Computational Method | Target/Property | Key Findings |
|---|---|---|
| Molecular Docking | Carbonic Anhydrase IX | Sulfonamide group interacts with the active site zinc ion. nih.govmdpi.com |
| Dihydrofolate Reductase | Hydrophobic and hydrogen bonding interactions are crucial for binding. nih.govnih.gov | |
| DFT | Molecular Geometry | Provides optimized geometries that correlate well with experimental data. researchgate.net |
| Electronic Properties | Elucidates HOMO-LUMO energy gaps and electron density distribution. epstem.net |
| NBO Analysis | Intramolecular Interactions | Identifies stabilizing hyperconjugative interactions and charge delocalization. nih.govsphinxsai.com |
In Silico Prediction Models for Biological Activity
In silico models are increasingly used to predict the biological activity and pharmacokinetic properties of compounds before their synthesis. nih.gov These models leverage quantitative structure-activity relationships (QSAR) and other computational approaches to correlate the chemical structure of a molecule with its biological effect. For benzenesulfonamide derivatives, in silico studies have been used to predict their potential as anticancer and antimicrobial agents. nih.govnih.gov For example, the anticancer activity of some imidazolone-based benzenesulfonamides was rationalized through molecular docking studies. nih.gov These predictive models are valuable tools in drug discovery, helping to prioritize compounds for further experimental investigation.
Machine Learning Approaches for Activity Prediction (e.g., Gradient Boosting Classifiers)
Machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has become a cornerstone in predicting the biological activity of novel compounds. plos.org For benzenesulfonamide derivatives, these models correlate physicochemical properties and structural features with their biological activities, such as enzyme inhibition or antimicrobial effects. nih.govunair.ac.id
Various machine learning algorithms are employed in these predictions. For instance, deep learning techniques like Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs) can extract intricate features from molecular structures to forecast their biological activity. bioscipublisher.com Ensemble methods like Gradient Boosting are also utilized for their predictive power. These models are trained on datasets of known active and inactive compounds to learn the relationships between molecular descriptors and activity.
A common application is in the development of inhibitors for specific enzymes. For example, in the study of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, 2D-QSAR models have been developed to predict inhibitory activity against various isoforms. nih.gov These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and steric effects to build a predictive equation. nih.govresearchgate.net
Table 1: Example of Descriptors Used in QSAR Models for Benzenesulfonamide Analogues
| Descriptor Type | Examples | Relevance to Activity Prediction |
| Electronic | Dipole moment, Electrophilicity index | Describes the molecule's ability to participate in electrostatic interactions with a biological target. nih.gov |
| Steric | Molar refractivity, Molecular weight | Relates to the size and shape of the molecule, influencing how it fits into a binding site. nih.govunair.ac.id |
| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid environments, crucial for membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov |
| Topological | Wiener index, Balaban index | Encodes information about the connectivity and branching of the molecule. |
This table is illustrative and compiled from general knowledge of QSAR studies.
The output of these machine learning models is often a predictive equation or a classification of a compound as active or inactive, guiding the synthesis and further testing of the most promising candidates. plos.orgnih.gov For instance, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that electrostatic interactions were dominant for activity against Gram-positive bacteria, while hydrophobic and steric effects were more critical for Gram-negative bacteria. nih.gov
Theoretical Pharmacokinetic Parameter Determination
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in assessing the drug-likeness of a compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery pipeline, reducing the likelihood of late-stage failures. nih.govrsc.org For this compound and its analogues, various web-based tools and computational models can be used to estimate key pharmacokinetic parameters.
These predictive models are built on large datasets of compounds with experimentally determined ADME properties. They utilize molecular descriptors to predict how a new molecule will behave in the body. For sulfonamides, properties such as oral bioavailability, plasma protein binding, and metabolic stability are of particular interest. nih.govkarger.comnih.gov
Table 2: Predicted Pharmacokinetic Parameters for a Representative Benzenesulfonamide Analogue
| Parameter | Predicted Value | Significance in Drug Development |
| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available to exert its effect. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| LogP (Lipophilicity) | 2.5 - 3.5 | A balanced lipophilicity is often desired for good absorption and distribution. |
| Aqueous Solubility | Low to Moderate | Can impact dissolution and subsequent absorption. |
The data in this table are representative examples for benzenesulfonamide analogues and not specific to this compound. The values are based on typical outcomes from in silico ADME prediction tools. nih.govtandfonline.com
These theoretical predictions provide a comprehensive profile of a compound's likely pharmacokinetic behavior, guiding molecular modifications to improve its properties. For example, if a compound is predicted to have poor solubility, chemists can introduce polar functional groups to enhance it.
Conformational Dynamics and Molecular Dynamics Simulations (Inferred from crystallographic conformational differences)
The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics of molecules like this compound and its analogues over time. tandfonline.com These simulations can reveal the stability of different conformations and the flexibility of the molecule, providing insights that complement static crystallographic data. worldscientific.com
Crystallographic studies of related N-arylbenzenesulfonamides show that the dihedral angle between the two aromatic rings is a key conformational feature. nih.gov For example, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, specific bond lengths and angles define its geometry. nsf.govbohrium.com MD simulations can explore how these conformational features change in a solution environment and upon binding to a target protein. rsc.org
In studies of benzenesulfonamide derivatives binding to enzymes like carbonic anhydrase, MD simulations have been used to assess the stability of the ligand-protein complex. tandfonline.comworldscientific.com These simulations can confirm the binding mode predicted by molecular docking and provide information on the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.commdpi.com
Table 3: Representative Conformational Data for N-Arylbenzenesulfonamide Analogues from Crystallographic Studies
| Compound Analogue | Dihedral Angle (Phenyl-Benzenesulfonamide) | Key Torsion Angle (C-S-N-C) | Reference |
| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | 36.76 (11)° | 73.90 (14)° | tandfonline.com |
| 1-Phenyl-2-(3-bromophenyl)benzimidazole | 66.28 (11)° - 67.48 (11)° | N/A | mdpi.com |
| 1-Phenyl-2-(4-bromophenyl)benzimidazole | 54.84 (6)° - 56.71(6)° | N/A | mdpi.com |
This table presents examples of conformational parameters from crystallographic data of related compounds to infer the potential conformational landscape of this compound.
The differences in crystallographic conformations among a series of analogues can suggest the inherent flexibility of the scaffold. This flexibility can be crucial for binding to different biological targets or for adapting to the conformational changes within a single target. MD simulations build upon this by providing a dynamic picture of these conformational preferences.
Mechanistic Investigations of Biological Activities and Pharmacological Interactions of 4 Ethyl N Phenylbenzenesulfonamide Derivatives in Vitro
Enzyme Inhibition Mechanism Elucidation
The ability of a molecule to inhibit the action of a specific enzyme is a key mechanism through which many drugs exert their effects. Research into 4-ethyl-N-phenylbenzenesulfonamide derivatives has revealed a range of inhibitory activities against several important enzyme classes.
While direct studies on this compound derivatives and their impact on the folic acid synthesis pathway are not extensively detailed in the available literature, the broader class of sulfonamides is renowned for this mechanism. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in microorganisms. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to folic acid. This, in turn, disrupts the synthesis of nucleotides and amino acids, ultimately leading to the cessation of growth and cell death in susceptible bacteria. This established mechanism for sulfonamides provides a strong rationale for investigating similar activities in novel derivatives like those of this compound.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. mdpi.com Several isoforms of CA are known, and their selective inhibition is a target for the treatment of various diseases like glaucoma, epilepsy, and certain types of cancer. unifi.it Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov
Studies on various N-aryl-β-alanine derivatives and diazobenzenesulfonamides have demonstrated their potential as CA inhibitors. mdpi.com For instance, a series of these compounds were evaluated against six human CA isoforms (hCA I, II, VI, VII, XII, and XIII). The results indicated that 4-substituted diazobenzenesulfonamides were more potent binders to CAs than N-aryl-β-alanine derivatives, with some diazobenzenesulfonamides showing nanomolar affinities for the hCA I isozyme. mdpi.com In contrast, many of the N-aryl-β-alanine derivatives displayed a better affinity for hCA II. mdpi.com
Further research into benzenesulfonamide (B165840) derivatives has highlighted the potential for isoform-selective inhibition. For example, a series of novel benzenesulfonamides and 2,3,5,6-tetrafluorobenzenesulfonamides were synthesized and found to be potent inhibitors of the tumor-associated hCA IX and XII isoforms, with some compounds exhibiting subnanomolar inhibition constants. nih.gov The tetrafluoro-substituted sulfonamides were generally more effective inhibitors than their non-fluorinated counterparts. nih.gov
The inhibitory activity of a selection of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms is presented below:
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | 1350 | 755 | 15.3 | 4.5 |
| 4c | 45.3 | 45.1 | 2.1 | 0.9 |
| 5a | 42.1 | 165 | 21.3 | 1.9 |
| 5c | 42.5 | 41.3 | 1.5 | 0.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Data sourced from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides. nih.gov |
Dihydrofolate reductase (DHFR) is another key enzyme in the folic acid pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and several amino acids. While the primary mechanism of sulfonamides is the inhibition of dihydropteroate synthase, the potential for derivatives to also inhibit DHFR could lead to a synergistic or dual-action effect. However, specific studies detailing the inhibitory activity of this compound derivatives against DHFR are not prominent in the current body of scientific literature.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the management of Alzheimer's disease, as they help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research has shown that certain sulfonamide derivatives possess significant anticholinesterase activity. mdpi.com
A study on N-(2-acetyl-4-styryl)phenyl-4-benzenesulfonamide derivatives revealed their potential as dual inhibitors of both AChE and BChE. mdpi.com For example, the introduction of a lipophilic 4-methoxystyryl group onto the benzenesulfonamide scaffold resulted in a compound with significantly improved inhibitory effects against both enzymes. mdpi.com
The inhibitory concentrations (IC50) of selected benzenesulfonamide derivatives against AChE and BChE are shown in the table below:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 2-Amino-5-bromoacetophenone (1) | 12.6 ± 0.20 | 14.6 ± 0.32 |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) | 8.9 ± 0.21 | 26.5 ± 0.24 |
| 5-(4-Methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3a) | 4.3 ± 0.23 | 5.6 ± 0.24 |
| 5-(4-Trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b) | 6.2 ± 0.21 | 10.5 ± 0.47 |
| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 |
| Data from a study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com |
Furthermore, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov One compound in this series demonstrated potent and selective inhibition of AChE, with an IC50 value of 1.35 µM. nih.gov
Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive eicosanoids that play a role in inflammation and other physiological processes. nih.gov The inhibition of these enzymes is a target for anti-inflammatory therapies.
Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Top compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov In another study, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized, and some of these compounds showed decent inhibitory potential against lipoxygenase. nih.gov
The inhibitory activity of selected N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives against lipoxygenase is detailed below:
| Compound | Lipoxygenase IC50 (µM) |
| N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) | 85.79 ± 0.48 |
| N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) | 89.32 ± 0.34 |
| Baicalein (Reference) | 22.41 ± 1.3 |
| Data from a study on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. nih.gov |
KSHV Thymidylate Synthase: Kaposi's sarcoma-associated herpesvirus (KSHV) encodes its own thymidylate synthase (kTS), an enzyme essential for viral DNA replication. plos.org This makes kTS a potential target for antiviral drugs. While antifolates like raltitrexed (B1684501) have been studied as inhibitors of kTS, there is a lack of specific research on the inhibitory activity of this compound derivatives against this viral enzyme. plos.orgnih.gov The structural differences between human and viral thymidylate synthase could potentially be exploited for the development of selective inhibitors. plos.org
Receptor Interaction and Modulation Studies
While the primary focus of research on this compound derivatives has been on their enzyme inhibitory activities, the potential for these compounds to interact with and modulate various cell surface and intracellular receptors remains an area for further exploration. The structural features of these sulfonamides, including the aromatic rings and the flexible sulfonamide linkage, could allow for interactions with the binding pockets of a variety of receptors. However, at present, there is a limited amount of published data specifically detailing the receptor interaction and modulation profiles of this compound derivatives. Future research in this area could uncover novel pharmacological activities for this class of compounds.
Ghrelin Receptor Antagonism
Derivatives of this compound have been identified and optimized as antagonists of the ghrelin receptor. The ghrelin receptor, a G-protein coupled receptor, is implicated in a variety of physiological processes, including the regulation of appetite and energy homeostasis. Antagonizing this receptor is a therapeutic strategy being explored for the treatment of obesity and type 2 diabetes. nih.gov
Research has focused on the optimization of compounds starting from initial screening hits. One such derivative, 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide, has been developed as a potent ghrelin receptor antagonist. nih.gov These compounds are also investigated for their potential as inverse agonists, which can reduce the constitutive activity often observed in the ghrelin receptor system. nih.govnih.gov The development of these benzenesulfonamide derivatives represents a significant effort in creating non-peptide small molecules that can effectively modulate the ghrelin system. nih.gov
Table 1: Investigated Ghrelin Receptor Antagonist Derivative
| Compound Name | Investigated Activity |
|---|
Beta-Catenin Armadillo Repeats Domain Binding
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers. A key interaction in this pathway is the binding of β-catenin to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. Disrupting this protein-protein interaction is a major goal in the development of anticancer therapeutics.
Novel N-(heterocyclylphenyl)benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of this interaction. nih.govmdpi.comku.edu Crystallographic studies have revealed that these sulfonamide compounds can bind directly to the armadillo (ARM) repeat domain of β-catenin. nih.govmdpi.com Specifically, one derivative was shown to occupy a solvent-exposed cavity involving armadillo repeats 7 to 10. nih.govmdpi.com This binding site is significant because it overlaps with the binding site of T-cell factor 4 (Tcf-4), a crucial partner for β-catenin in gene transcription. nih.govmdpi.comku.edu By binding to this "hotspot" region, the benzenesulfonamide derivative abrogates the association between β-catenin and Tcf-4, thereby inhibiting downstream signaling. nih.govmdpi.comku.edu This represents a promising mechanism for developing anticancer agents that target the Wnt/β-catenin pathway. nih.govmdpi.com
Table 2: Investigated Beta-Catenin Binding Derivative
| Compound Class | Binding Site | Mechanism of Action |
|---|
Calcium Channel Modulation and Vascular Resistance Effects
Benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. In vitro studies using isolated rat heart models have demonstrated that certain derivatives can influence perfusion pressure and coronary vascular resistance. nih.govnih.gov
One such study evaluated the effects of 4-(2-aminoethyl)benzenesulfonamide (B156865) and found that it significantly decreased perfusion pressure in a time-dependent manner. nih.gov This suggests a vasodilatory effect. The same study also showed a significant decrease in coronary resistance upon administration of this compound. ku.edu Furthermore, theoretical docking analyses have been performed to explore the interaction of 4-(2-aminoethyl)benzenesulfonamide with L-type calcium channels (using the PDB ID: 6JP5), suggesting a potential mechanism for its cardiovascular effects. nih.gov Modulation of calcium channels is a well-known mechanism for altering vascular tone and resistance.
Table 3: Cardiovascular Effects of a Benzenesulfonamide Derivative
| Compound Name | Observed Effect (In Vitro) | Potential Mechanism |
|---|
Cellular Pathway Perturbations
Cell Cycle Progression Analysis (e.g., G2/M phase arrest)
A significant mechanism of action for several anticancer agents is the disruption of the cell cycle, leading to an arrest at specific checkpoints and subsequent apoptosis. Benzenesulfonamide derivatives have been shown to induce such effects in cancer cell lines.
For instance, a novel 2,4-Dinitrobenzenesulfonamide derivative demonstrated the ability to induce cell cycle arrest at the G2/M phase in K562 acute leukemia cells. dntb.gov.ua Similarly, another study on new benzenesulfonamide derivatives as potential anticancer agents found that their lead compound induced a remarkable increase in the percentage of MDA-MB-231 breast cancer cells in the G2/M phase. This arrest in the G2/M phase is a common outcome for compounds that interfere with microtubule function and can trigger mitotic catastrophe and apoptosis. nih.gov These findings highlight a key cellular pathway through which benzenesulfonamide derivatives can exert their antiproliferative effects.
Table 4: Cell Cycle Effects of Benzenesulfonamide Derivatives
| Derivative Class | Cell Line | Observed Effect |
|---|---|---|
| 2,4-Dinitrobenzenesulfonamide | K562 (Acute Leukemia) | G2/M phase arrest |
Microtubule Network Disruption
Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and transport. They are a validated target for anticancer drugs. A class of compounds known as Microtubule Destabilizing Sulfonamides (MDS) has been developed, showing potent antiproliferative activity. nih.gov
These benzenesulfonamide derivatives act as tubulin-binding agents. nih.gov In vitro studies have confirmed that they cause a significant disruption of the microtubule network. nih.gov The mechanism involves the inhibition of tubulin polymerization, which leads to a loss of microtubule structure. nih.gov This disruption of microtubule dynamics prevents cancer cells from properly forming the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis. nih.gov These sulfonamides often target the colchicine (B1669291) binding site on tubulin, offering a potential advantage in overcoming resistance mechanisms associated with other microtubule-targeting agents like taxanes. nih.gov
Table 5: Microtubule-Targeting Benzenesulfonamide Derivatives
| Compound Class | Target | Mechanism of Action |
|---|---|---|
| Microtubule Destabilizing Sulfonamides (MDS) | Tubulin | Inhibition of tubulin polymerization, disruption of microtubule network |
Prodrug Activation Mechanisms (e.g., by Cytochrome P450 1A1)
A prodrug is an inactive or less active compound that is metabolized in the body to its active form. This strategy can be used to improve drug delivery, reduce toxicity, and target specific tissues. The cytochrome P450 (CYP) family of enzymes plays a crucial role in drug metabolism and can be exploited for prodrug activation. nih.govnih.gov
Specifically, CYP1A1 is an enzyme that has been implicated in the activation of several anticancer prodrugs. nih.gov For example, the experimental cancer prodrug 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole requires CYP1A1-catalyzed activation to exert its antitumor activity. nih.gov While direct evidence for the activation of this compound by CYP1A1 is not extensively documented, the principle of using CYP enzymes for targeted activation is a key area of research. Benzenesulfonamide derivatives are being actively developed as hypoxia-activated prodrugs, which are designed to be activated in the low-oxygen environment of solid tumors. mdpi.com This approach, combined with the known role of CYPs in activating other aromatic compounds, suggests a potential mechanistic pathway for future benzenesulfonamide-based therapeutics. nih.govmdpi.com
Table 6: Examples of CYP1A1-Activated Prodrugs
| Prodrug | Active Metabolite Generation | Role of CYP1A1 |
|---|---|---|
| Dacarbazine | Releases methyl diazonium | Catalyzes N-demethylation |
| Flutamide | 2-hydroxyflutamide | Catalyzes hydroxylation |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzenesulfonamide Analogues
Impact of Substituent Modifications on Molecular Conformation and Crystal Structure
The three-dimensional conformation of a molecule and its packing in a crystal lattice are fundamental properties that dictate its biological function. For benzenesulfonamide (B165840) analogues, modifications to substituents on the phenyl ring or the sulfonamide nitrogen can profoundly influence these characteristics.
The substitution pattern on the benzenoid ring itself is a critical determinant of a molecule's shape and its prevalence in pharmaceuticals. An analysis of FDA-approved small molecule drugs reveals a strong preference for 1,4- (para), 1- (mono), and 1,2,4-substituted patterns, which collectively account for a significant majority of benzenoid rings in these drugs. chemrxiv.org This preference is partly due to the accessibility of these patterns through common synthetic routes like electrophilic aromatic substitution. chemrxiv.org
Crystallographic studies provide direct insight into molecular conformation. For instance, the analysis of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives reveals specific torsion angles between the aromatic rings. mdpi.com The conformation of the C–SO₂–NH–C segment is crucial, often adopting trans and gauche forms with respect to the sulfonyl oxygens. mdpi.com Furthermore, these molecules exhibit distinct intermolecular hydrogen bonding patterns, which can be classified as dimeric, zigzag, helical, or straight, all of which help to stabilize the crystal structure. mdpi.com
In the context of enzyme inhibition, such as with carbonic anhydrase (CA), X-ray crystallography of enzyme-inhibitor complexes shows how substituent modifications guide the molecule's orientation within the active site. The sulfonamide group typically anchors the molecule to a zinc ion, while appended "tail" moieties project towards the enzyme's surface. The nature of these tails dictates interactions with specific amino acid residues at the rim of the active site, influencing both potency and selectivity. acs.orgnih.gov
Correlation of Structural Features with Specific Biological Target Affinity and Efficacy
The benzenesulfonamide scaffold has been successfully exploited to develop inhibitors for a diverse range of biological targets. The affinity and efficacy of these compounds are directly correlated with their structural features.
Carbonic Anhydrase (CA) Inhibitors Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in processes like pH regulation and tumorigenicity. nih.govnih.gov The primary interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to the Zn²⁺ ion in the enzyme's active site. nih.gov Selectivity among the various CA isoforms (e.g., cytosolic hCA I and II versus tumor-associated hCA IX and XII) is achieved through the "tail approach". nih.gov This strategy involves attaching various chemical moieties to the benzene (B151609) ring, which can then interact with non-conserved amino acids in the middle and outer regions of the active site cavity. nih.govnih.gov
For example, tetrafluoro-substituted benzenesulfonamides are more potent inhibitors than their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group which facilitates deprotonation and zinc binding. acs.org The introduction of rigid linkers, such as incorporating a urea (B33335) moiety into an imidazolidin-2-one cycle, can alter the selectivity profile compared to more flexible linkers. nih.gov Similarly, using click chemistry to introduce triazole-based tails has proven effective in generating potent and selective inhibitors of tumor-associated isoforms like hCA IX and XII. acs.orgnih.gov
Interactive Table: SAR of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors
| Compound Type | Structural Modification | Target Isoform(s) | Key SAR Finding | Reference |
|---|---|---|---|---|
| Tetrafluorobenzenesulfonamides | 2,3,5,6-tetrafluoro substitution on phenyl ring | hCA I, II, IX, XII | Increased potency over non-fluorinated analogues due to higher acidity. | acs.org |
| Glycoconjugate Sulfonamides | Carbohydrate tails attached via triazole linker | hCA IX | Galactose derivative (8) showed potent inhibition (Ki = 9.7 nM) of tumor-associated hCA IX. | acs.org |
| Rigidified Ureido Derivatives | Incorporation of urea linker into an imidazolidin-2-one cycle | hCA I, II, IX, XII | Confers a different isoform selectivity profile compared to flexible urea linkers (e.g., SLC-0111). | nih.gov |
| Cyclic Urea Derivatives | Cyclic urea tail | VchαCA (from Vibrio cholerae) | Compound 9c showed nanomolar inhibition (KI = 4.7 nM) and high selectivity over human isoforms. | tandfonline.comnih.gov |
| 4-Thiazolone Derivatives | Bioisosteric replacement of urea linker with 4-thiazolone | hCA IX, Antibacterial | Analogues 4e, 4g, and 4h showed significant inhibition of S. aureus. | nih.gov |
Antimicrobial Agents The benzenesulfonamide core is present in sulfa drugs, a historic class of bacteriostatic agents. researchgate.net Modern research focuses on creating hybrid molecules to overcome resistance. Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide-fluoroquinolone hybrids revealed that derivatization at the N4-piperazinyl position shifts their activity profile from primarily Gram-negative to more potent against Gram-positive strains. nih.gov This activity correlates with electronic and steric parameters, where small, electron-donating groups on the benzenesulfonamide moiety enhance activity against Gram-positive bacteria. nih.gov
In other series, lipophilicity plays a key role. For (4-alkyl-1-naphthoyl)-benzenesulfonamide derivatives, antimicrobial activity was found to increase with the chain length of the 4-alkyl group (from methyl to butyl), demonstrating a clear dependency on lipophilicity. niscpr.res.in
NLRP3 Inflammasome Inhibitors The NLRP3 inflammasome is a promising drug target for various inflammatory diseases. nih.govnih.gov SAR studies on a class of benzenesulfonamide-based NLRP3 inhibitors showed that while modifications on the benzamide (B126) portion of the molecule were sensitive, the sulfonamide moiety was highly tolerant to structural changes. nih.govnih.gov This tolerance allows for significant optimization of the molecule's properties.
Kinase Inhibitors Benzenesulfonamide analogues have been identified as inhibitors of receptor tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA), a target for glioblastoma. nih.gov Docking studies indicate that these inhibitors form critical hydrophobic interactions with residues like Tyr359 and Ser371, and charged interactions with Gln369 within the TrkA active site. nih.gov
Influence of N-Alkylation and Arylation on Pharmacological Profile
Modification of the sulfonamide nitrogen (N-alkylation or N-arylation) is a powerful strategy for tuning the pharmacological profile of benzenesulfonamide analogues. The impact of this substitution is highly dependent on the biological target.
For carbonic anhydrase inhibition, a free (unsubstituted) sulfonamide group (-SO₂NH₂) is generally considered essential for potent activity, as it is the group that binds to the catalytic zinc ion. nih.gov Indeed, the addition of even small groups, such as ethyl or acetyl, to the primary sulfonamide nitrogen has been shown to abolish the ability of the compounds to bind to CA isoenzymes. nih.gov
In stark contrast, for other targets, N-substitution is not only tolerated but can be beneficial. In the development of NLRP3 inflammasome inhibitors, structural modifications at the sulfonamide nitrogen were well-tolerated. nih.gov A clear trend was observed where increasing the size of the N-substituents led to improved potency. For instance, replacing the N,N-dimethyl groups of the parent compound with N,N-dibutyl groups resulted in a significant increase in inhibitory activity. nih.gov Further exploration with N-aniline and various N-heterocyclic moieties also yielded potent analogues. nih.gov
In the context of antibacterial agents, N-arylation can fundamentally alter the spectrum of activity. The introduction of a benzenesulfonylamido group to the ciprofloxacin (B1669076) scaffold shifted the antibacterial profile from being more active against Gram-negative bacteria to being more effective against Gram-positive strains. nih.gov
Interactive Table: Effect of N-Substitution on Biological Activity
| Biological Target | N-Substitution Type | Effect on Activity | Example | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase (CA) | N-Alkylation (e.g., ethyl, acetyl) | Abolishes binding activity. | The primary -SO₂NH₂ is required for zinc binding. | nih.gov |
| NLRP3 Inflammasome | N-Alkylation (bulky groups) | Improves inhibitory potency. | N,N-dibutyl substitution is more potent than N,N-dimethyl. | nih.govnih.gov |
| NLRP3 Inflammasome | N-Arylation / N-Heterocyclylation | Well-tolerated, maintains or improves potency. | Aniline and heterocyclic substitutions yield active compounds. | nih.gov |
| Bacterial Topoisomerases | N-Arylation (benzenesulfonylamido group) | Shifts antibacterial spectrum from Gram-negative to Gram-positive. | Conjugation to ciprofloxacin. | nih.gov |
Role of Functional Groups in Modifying Biological Activity and Target Selectivity
The specific functional groups appended to the benzenesulfonamide scaffold are the primary tools for modulating biological activity and achieving target selectivity.
Sulfonamide Group (-SO₂NH₂): This is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibitors. nih.govnih.gov Its ability to coordinate with the active site zinc ion is the basis for the high affinity of this class of compounds for CAs. nih.gov
Electron-Withdrawing/Donating Groups: The electronic properties of substituents on the phenyl ring can influence activity. For example, adding strongly electron-withdrawing fluorine atoms to the phenyl ring increases the acidity of the sulfonamide protons, enhancing CA inhibition. acs.org In antibacterial QSAR studies, small electron-donating groups were found to increase activity against Gram-positive bacteria. nih.gov In another series, benzenesulfonamides bearing oxadiazoles (B1248032) with electron-withdrawing groups (chloro, nitro) at the para-position of an aromatic ring showed good activity against Escherichia coli. researchgate.net
Hydrophobic/Lipophilic Groups: Lipophilicity is a key driver of activity for certain targets. An increase in the length of an N-alkyl chain on (4-alkyl-1-naphthoyl)-benzenesulfonamides led to a corresponding increase in antimicrobial activity. niscpr.res.in Similarly, for NLRP3 inhibitors, bulky and lipophilic N-alkyl groups like dibutyl enhance potency. nih.gov
"Tail" Moieties: In the context of CA inhibitors, the "tail" is the part of the molecule extending from the benzenesulfonamide core. The chemical nature of this tail is the main determinant of isoform selectivity. By incorporating groups like glycosides, triazoles, or substituted phenyl rings, the inhibitor can form specific interactions with the hydrophilic or hydrophobic regions at the rim of the active site, distinguishing between the highly similar active sites of different CA isoforms. acs.orgnih.govnih.gov
Hydroxyl Groups: The strategic placement of polar groups is critical. A hydroxyl group can be beneficial if it forms a hydrogen bond, but detrimental if it is forced into a hydrophobic pocket. For example, a hydroxyl group on the benzene ring of a CA inhibitor was found to be unfavorably oriented in a hydrophobic region of the CAII active site, and its removal improved affinity. nih.gov
Advanced Analytical Characterization Techniques for Research on 4 Ethyl N Phenylbenzenesulfonamide
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the elucidation of metabolic pathways and for real-time monitoring of chemical reactions. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the confident identification of metabolites by determining their elemental composition. In a typical research scenario, 4-ethyl-N-phenylbenzenesulfonamide would be incubated with liver microsomes or other biological systems, and the resulting mixture analyzed by LC-HRMS to detect and identify potential metabolites, such as hydroxylated or N-dealkylated products.
Furthermore, HRMS is invaluable for monitoring the progress of the synthesis of this compound. By tracking the appearance of the product ion and the disappearance of reactant ions, reaction kinetics and yield can be optimized. However, specific studies detailing the fragmentation patterns or metabolic profiles for this compound are absent from the current body of scientific literature.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of sulfonamides, offering high resolution and sensitivity. wu.ac.thresearchgate.net A typical HPLC method for a compound like this compound would likely involve a reversed-phase column (such as a C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitative monitoring of reactions and for preliminary purity checks. Different solvent systems can be employed to achieve separation of the target compound from starting materials and byproducts on a silica (B1680970) gel plate. For many sulfonamides, visualization can be achieved under UV light or by using specific staining reagents. wu.ac.th
While general protocols for the analysis of sulfonamides exist, validated HPLC methods or specific TLC solvent systems and corresponding Rf values for this compound have not been published. The development and validation of such methods would be a prerequisite for any serious research involving this compound.
Quantitative Spectroscopic Analysis in Biological Assays
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds in various samples, including those from biological assays. The Beer-Lambert law provides the basis for relating the absorbance of a substance to its concentration in a solution. For quantitative analysis, the wavelength of maximum absorbance (λmax) for this compound would first need to be determined.
In the context of biological assays, a standard calibration curve would be generated to quantify the compound's concentration. However, without published studies, the λmax and molar absorptivity of this compound remain undetermined, and no specific quantitative spectroscopic assays in biological matrices have been described.
Future Research Directions and Therapeutic Implications
Design and Synthesis of Next-Generation Benzenesulfonamide (B165840) Scaffolds
The versatility of the benzenesulfonamide core allows for extensive structural modification to create next-generation therapeutic candidates with improved pharmacological profiles. Current research focuses on synthesizing novel derivatives by conjugating the benzenesulfonamide scaffold with various heterocyclic systems to enhance biological activity.
One promising approach involves the creation of hybrid molecules. For instance, new series of compounds bearing a benzenesulfonamide scaffold have been synthesized by incorporating thiazolidinone, thiazinone, and dithiazepinone heterocycles. nih.gov These modifications aim to produce derivatives with potent cytotoxic activity against a range of cancer cell lines. nih.gov Similarly, researchers have focused on developing thiopyrimidine-benzenesulfonamide hybrids, which have shown potential as broad-spectrum antimicrobial agents against various pathogenic bacteria and fungi. nih.gov
Another key strategy is structural simplification and fragment growth based on existing inhibitors. This has been applied in the development of potent inhibitors for targets like Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis implicated in cancer. rsc.org By starting with an N-(1H-indazol-6-yl)benzenesulfonamide core, scientists have synthesized highly effective inhibitors through systematic modifications. rsc.org The synthesis process for such derivatives often involves multi-step reactions, starting with strategic materials like (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide to create diverse molecular libraries. nih.gov
The synthetic methodologies themselves are also evolving. Improved procedures, such as replacing organic solvents with water-based systems for certain reactions, have led to significantly higher product yields for some triazinyl-benzenesulfonamide conjugates. nih.gov These advancements in synthetic chemistry are crucial for the efficient and scalable production of new drug candidates.
Table 1: Examples of Synthesized Benzenesulfonamide Scaffolds and Their Potential Applications
| Scaffold Type | Conjugated Moiety | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Benzenesulfonamide | Thiazolidinone/Thiazinone | Anticancer (Cytotoxic Agents) | nih.gov |
| Benzenesulfonamide | 5-Cyano-dihydropyrimidine | Antimicrobial | nih.gov |
| Benzenesulfonamide | 1H-Indazole | Anticancer (PLK4 Inhibition) | rsc.org |
| Benzenesulfonamide | Triazine | Carbonic Anhydrase Inhibition | nih.gov |
| Benzenesulfonamide | Isoxazole | Antimicrobial, Anti-inflammatory | derpharmachemica.com |
Elucidation of Novel Biological Targets and Signaling Pathways
A critical direction for future research is the identification of new biological targets for benzenesulfonamide-based compounds and the detailed mapping of the signaling pathways they modulate. While this class of compounds is well-known for its carbonic anhydrase inhibitors, current studies are revealing a much broader range of action.
Recent investigations have identified several novel targets with significant therapeutic potential:
Receptor Tyrosine Kinases (RTKs) : The TrkA receptor, which is involved in tumor growth and differentiation, has emerged as a target for benzenesulfonamide derivatives in the context of glioblastoma. nih.gov Overexpression of TrkA can activate downstream pathways like Ras/MAP Kinase and PI3 Kinase, which are linked to several cancers. nih.gov
Polo-like Kinase 4 (PLK4) : As a key regulator of mitosis, PLK4 is a prime target for cancer therapy. Its overexpression is associated with the progression of various tumors. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors. rsc.org
Enzymes in Neurodegenerative Disease : In the search for treatments for Alzheimer's disease, benzenesulfonamide derivatives are being evaluated as multi-target-directed ligands. Studies have shown that certain tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents can act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in acetylcholine (B1216132) metabolism. mdpi.com
Wnt Signaling Pathway Components : The Dickkopf-1 (DKK1) protein, which is highly expressed in many cancers, has been identified as a target. Dual inhibitors targeting both DKK1 and Carbonic Anhydrase II (CA-II) represent a promising strategy for cancer therapy. researchgate.net
The elucidation of how these compounds affect cellular signaling is often aided by advanced proteomic techniques. Methods have been developed to interpret large-scale phosphoproteomic data using protein-protein interaction networks. nih.gov Such approaches can translate site-specific phosphorylation information into global maps of active proteins and signaling networks, overcoming challenges from undersampled data and providing a clearer picture of a drug's mechanism of action. nih.gov
Table 2: Emerging Biological Targets for Benzenesulfonamide Derivatives
| Biological Target | Associated Disease/Process | Signaling Pathway | Reference |
|---|---|---|---|
| TrkA (Tropomyosin receptor kinase A) | Glioblastoma, Oncogenesis | Ras/MAP Kinase, PI3 Kinase | nih.gov |
| PLK4 (Polo-like kinase 4) | Cancer (e.g., Breast Cancer) | Cell Cycle Regulation (Mitosis) | rsc.org |
| AChE / BuChE | Alzheimer's Disease | Cholinergic Neurotransmission | mdpi.com |
| DKK1 (Dickkopf-1) | Cancer, Osteoporosis | Wnt Signaling | researchgate.net |
| PDE4 (Phosphodiesterase-4) | Inflammation | cAMP Signaling | nih.gov |
Development of Advanced Computational Models for Predictive Drug Discovery
Computational methods are indispensable in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new molecules. nih.gov For the benzenesulfonamide class, these models are crucial for predicting biological activity, optimizing pharmacokinetic properties, and understanding molecular interactions.
A variety of computational techniques are employed:
Molecular Docking : This method predicts the binding mode and affinity of a ligand to its target receptor. It has been used to identify promising pyrazoline benzenesulfonamide derivatives as estrogen receptor alpha (ERα) inhibitors and to predict the interaction of benzenesulfonamides with the TrkA receptor. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to understand the structural features that determine the biological activity of a series of compounds. These models help in designing new analogues with enhanced properties, as demonstrated in studies of benzenesulfonamide derivatives targeting carbonic anhydrases and the TrkA receptor. nih.govnih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the stability of ligand-receptor complexes over time. They are often used to complement docking studies, for example, by assessing the stability of benzenesulfonamide derivatives bound to ERα. mdpi.com
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. It is used in the early stages of drug discovery to screen for compounds that are likely to interact with a target receptor. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
